3-Mercaptopropionic acid
Overview
Description
3-Mercaptopropionic acid is an organosulfur compound with the chemical formula HSCH₂CH₂CO₂H. It is a bifunctional molecule containing both carboxylic acid and thiol groups. This compound is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid . It is known for its use as a reducing agent and in the preparation of hydrophilic gold nanoparticles .
Mechanism of Action
Target of Action
3-Mercaptopropionic acid (3-MPA) is an organosulfur compound that primarily targets the enzyme glutamate decarboxylase . This enzyme plays a crucial role in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA) from glutamate .
Mode of Action
3-MPA acts as a competitive inhibitor of glutamate decarboxylase . This means it competes with the substrate, glutamate, for the active site of the enzyme. By binding to the enzyme, 3-MPA prevents the conversion of glutamate to GABA, thereby disrupting the balance of these neurotransmitters in the brain .
Biochemical Pathways
The inhibition of glutamate decarboxylase by 3-MPA affects the GABAergic pathway , which is responsible for the production and regulation of GABA, a major inhibitory neurotransmitter in the brain . This disruption can lead to an increase in neuronal excitability due to the decreased production of GABA .
Pharmacokinetics
The pharmacokinetics of 3-MPA have been studied using in vivo microdialysis sampling and electrophysiological methods . These studies have shown that 3-MPA is administered in two doses (50 and 100 mg/kg) to study its pharmacokinetics . The elimination constants (K (e)), the maximum concentration (C (max)), the time to achieve maximum concentration (T (max)), and the area under the concentration-time curves (AUC (inf)) were determined .
Result of Action
The primary result of 3-MPA’s action is its convulsant effect , due to its inhibition of glutamate decarboxylase and subsequent decrease in GABA production . This leads to increased neuronal excitability and can result in seizures .
Action Environment
The action of 3-MPA can be influenced by various environmental factors. Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
3-Mercaptopropionic acid is a competitive inhibitor of glutamate decarboxylase, and therefore acts as a convulsant . It has higher potency and faster onset of action compared to allylglycine . It is used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands .
Cellular Effects
In the region where this compound was administered, an increase in both glutamate, the main excitatory amino acid, and GABA, the main inhibitory amino acid, was seen . In addition, an increase in both dopamine and norepinephrine was seen .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of glutamate decarboxylase . This inhibition leads to convulsant effects due to the disruption of the balance between excitatory and inhibitory neurotransmission .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, repetitive administration of this compound during 4 days showed a significant increase of GluN2A expression, and the repetitive administration of cyclopentyladenosine 30 min prior to this compound caused a significant decrease of GluN2A expression with respect to this compound treatment, returning to control levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, cyclopentyladenosine administered to rats for one or 4 days increases seizure threshold induced by this compound .
Transport and Distribution
It is known that the compound is soluble in water , suggesting that it could be transported and distributed via aqueous channels within the body.
Subcellular Localization
Given its biochemical properties and its role as a competitive inhibitor of glutamate decarboxylase , it is likely that it localizes to regions of the cell where this enzyme is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 3-mercaptopropionic acid involves reacting acrylonitrile with sodium hydrosulfide to obtain 2-sodium cyanoethanethiolate. This intermediate is then neutralized with an acid to produce 3-mercaptopropionitrile. Finally, the 3-mercaptopropionitrile is refluxed with an acid and distilled under reduced pressure to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by mixing sodium acrylate and sodium hydrosulfide or sodium sulfide. The mixture is then reacted, followed by the addition of sodium sulfide and sulfur powder. The resulting product is crystallized and acidified to obtain a solution of this compound . This method is cost-effective and yields high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptopropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It acts as a reducing agent for deoxygenating alkyl and aryl sulfoxides.
Substitution: It can participate in nucleophilic substitution reactions due to its thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: It is used with catalytic amounts of N-bromosuccinimide or iodine in acetonitrile at ambient temperature.
Substitution: Typical conditions involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Disulfides.
Reduction: Deoxygenated sulfoxides.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-Mercaptopropionic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Thiolactic acid (2-mercaptopropionic acid)
- Allylglycine
- Thioglycolic acid
Comparison: 3-Mercaptopropionic acid is unique due to its bifunctional nature, containing both carboxylic acid and thiol groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like thiolactic acid, which only has a thiol group. Additionally, its higher potency and faster onset of action as a convulsant make it more effective in neurological studies compared to allylglycine .
Properties
IUPAC Name |
3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDEFUBRARXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Record name | 3-Mercaptopropionic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026775 | |
Record name | 3-Mercaptopropanoic acid | |
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Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |
Record name | Propanoic acid, 3-mercapto- | |
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Record name | 3-Mercaptopropanoic acid | |
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Record name | 3-Mercaptopropionic acid | |
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Boiling Point |
111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropanoic acid | |
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Flash Point |
93 °C | |
Record name | 3-Mercaptopropionic acid | |
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Solubility |
SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
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Record name | 3-Mercaptopropanoic acid | |
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Record name | 3-Mercaptopropionic acid | |
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Density |
1.218 AT 21 °C, 1.220-1.226 (20°) | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropionic acid | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 3-Mercaptopropionic acid | |
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Color/Form |
CLEAR LIQUID, AMORPHOUS CRYSTALS | |
CAS No. |
107-96-0 | |
Record name | 3-Mercaptopropionic acid | |
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Record name | Propanoic acid, 3-mercapto- | |
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Melting Point |
16.8 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 3-Mercaptopropionic acid (3-MPA) has diverse applications, its primary biological target is the inhibition of mitochondrial long-chain acyl coenzyme A (CoA) dehydrogenase. [] This enzyme is crucial for beta-oxidation, the process of breaking down fatty acids for energy production. By inhibiting this enzyme, 3-MPA disrupts fatty acid metabolism, leading to a decrease in ketone body production and an accumulation of triglycerides in the liver. [] This mechanism of action is similar to the biochemical changes observed in Reye's syndrome. [] Further, 3-MPA can be oxidized by 3-Mercaptopropionate Dioxygenase to 3-sulfinopropionic acid, a reaction crucial in the bacterial catabolism of 3-MPA. [, ]
A:
- Spectroscopic Data:
A: Density functional theory (DFT) calculations have been employed to study the interaction of 3-MPA with metal ions like zinc, cadmium, and mercury. [] These calculations provide insights into the structural, electronic, and energetic properties of the resulting complexes, aiding in understanding the coordination modes and binding affinities of 3-MPA with these metals. [] Additionally, simulations using the conductor-like screening solvation model (COSMO) have been used to investigate the effect of solvent (water) on the stability and geometry of these complexes. []
A: Research on analogs of atrial natriuretic factor (ANF) provides insights into the SAR of 3-MPA. [] Replacing 3-MPA with 2-mercaptopropionic acid in the ANF analog [3-Mpr105]ANF(105-126) led to a significant decrease in potency. [] This difference is attributed to the steric bulk and conformational restrictions imposed by the methyl group at the alpha-carbon of 2-mercaptopropionic acid. [] This finding highlights the importance of the specific structure of 3-MPA for its biological activity.
A: While 3-MPA forms stable SAMs on gold surfaces, its stability in solution can be affected by factors like oxidation. [] The formation of DTDPA in the presence of DMSO highlights the need for careful consideration of solvent compatibility during formulation. [] Strategies to improve the stability, solubility, or bioavailability of 3-MPA have not been extensively explored in the provided research papers.
A: Research on 3-MPA spans various disciplines, including chemistry, materials science, biology, and nanotechnology. For instance, its use in synthesizing quantum dots (QDs) exemplifies a convergence of chemistry and nanotechnology. [, , ] These QDs have applications in diverse fields like bioimaging, sensing, and optoelectronics. [, ] Similarly, its use in modifying gold surfaces for electrochemical sensors highlights the synergy between chemistry, materials science, and analytical chemistry. [] The understanding of 3-MPA's biological interactions, particularly its role in thiol metabolism and enzyme inhibition, bridges chemistry and biology. [, ] This cross-disciplinary research fosters collaboration and drives the development of novel technologies and applications for 3-MPA.
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